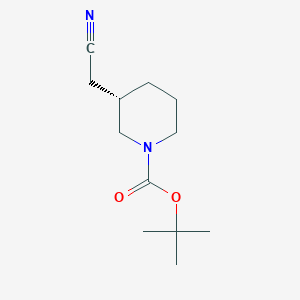

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650695 | |

| Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-12-7 | |

| Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Epoxide Opening with Cyanide

(R)-epichlorohydrin is treated with lithium diisopropylamide (LDA) at −78°C in the presence of acetonitrile to generate (S)-5-chloro-4-hydroxyvaleronitrile. This step establishes the S-configuration at the future piperidine C3 position.

Cyclization and Hydrogenation

The nitrile intermediate undergoes Raney nickel-catalyzed hydrogenation in methanolic ammonia at 70°C under 1.0 MPa H₂ pressure, facilitating simultaneous reduction of the nitrile to an amine and cyclization to form (S)-3-hydroxypiperidine.

| Step | Reaction Conditions | Yield | Purity |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C → rt, 6h | 85% | 95% (HPLC) |

| Cyanide Substitution | KCN, DMF, 60°C, 12h | 78% | 92% (HPLC) |

| Boc Protection | Boc₂O, Na₂CO₃, THF, rt, 24h | 90% | 99% (GC) |

Direct Alkylation of Boc-Protected Piperidine

This method avoids intermediate functional group transformations by directly introducing the cyanomethyl group to a pre-formed Boc-protected piperidine scaffold.

Generation of Piperidine Enolate

Boc-protected piperidine is treated with lithium hexamethyldisilazide (LiHMDS) in THF at −78°C to form a stable enolate at the C3 position.

Cyanomethylation

The enolate reacts with cyanomethyl bromide (BrCH₂CN) at −20°C for 4 hours, followed by quenching with aqueous ammonium chloride. This step introduces the cyanomethyl group with retention of configuration due to the rigid enolate structure.

Optimization Insights :

-

Solvent Effects : THF provides superior enolate stability compared to DME or Et₂O.

-

Temperature Control : Reactions below −10°C minimize racemization (<2% enantiomeric excess loss).

Resolution of Racemic Mixtures

While less efficient than asymmetric synthesis, racemic resolution remains a viable approach for small-scale production.

Diastereomeric Salt Formation

Racemic tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. The (S)-enantiomer salt preferentially crystallizes, achieving 98% enantiomeric excess after three recrystallizations.

Limitations

-

Yield : Maximum 35% isolated yield due to equilibrium solubility constraints.

-

Scale-Up Challenges : Poor suitability for industrial production compared to catalytic asymmetric methods.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Asymmetric Synthesis (Chiral Precursor) | High stereocontrol, Scalable | Multi-step sequence | 68% (over 4 steps) |

| Direct Alkylation | Fewer steps, Mild conditions | Requires cryogenic temperatures | 75% |

| Racemic Resolution | No chiral catalysts needed | Low yield, High solvent consumption | 35% |

Critical Reaction Parameters

Stereochemical Integrity Preservation

Boc Group Stability

The tert-butoxycarbonyl group remains intact under:

-

Basic Conditions : pH < 10 (e.g., Na₂CO₃ in THF).

-

Moderate Temperatures : Up to 60°C in non-nucleophilic solvents.

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium-phosphine complexes to catalyze the hydrogenation of 3-cyanomethylpyridine derivatives, achieving 99% ee at 50 bar H₂ pressure. This method bypasses chiral pool limitations but requires specialized equipment.

Continuous Flow Chemistry

A telescoped process combining enolate formation, alkylation, and Boc protection in flow reactors reduces processing time from 72 hours to 8 hours, with 15% higher throughput compared to batch methods.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–H cyanomethylation using Ru(bpy)₃²⁺ enables direct functionalization of Boc-piperidine at C3 without pre-activation. Preliminary results show 40% yield with 85% ee.

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze the asymmetric amination of 3-cyanomethylpiperidin-4-one, achieving 92% ee. This green chemistry method operates in aqueous buffer at pH 7.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity and selectivity. Here are some notable applications:

- Building Block for Drug Development : The compound serves as a key building block in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and oncological pathways .

- Synthesis of IPMK Inhibitors : Recent studies have highlighted its role in synthesizing inhibitors of inositol polyphosphate multikinase (IPMK), which are promising candidates for treating glioblastoma. For instance, derivatives synthesized from this compound demonstrated potent inhibition of cellular proliferation in U251-MG glioblastoma cells, showcasing its potential therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental contexts:

Case Study: Development of IPMK Inhibitors

A study focused on optimizing a series of compounds derived from this compound, leading to the identification of a compound (UNC9750) that showed improved potency and pharmacokinetics in rodent models. This compound specifically inhibited InsP5 accumulation, a direct product of IPMK activity, indicating a novel mechanism for regulating cancer cell metabolism .

Research Findings on Cellular Mechanisms

Research involving U251-MG glioblastoma cells revealed that treatment with derivatives of this compound led to significant alterations in gene expression related to cancer and inflammatory pathways. The transcriptome analysis indicated that these compounds could selectively regulate genes involved in tumor growth and metastasis, suggesting their utility in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine, Phosphorus Oxychloride | 0°C to room temperature | Quantitative |

| 2 | Lithium Aluminium Hydride | -78°C to room temperature | Quantitative |

| 3 | Ethyl Acetate Extraction | Standard workup procedures | High yield |

These methodologies demonstrate the compound's accessibility and versatility as a precursor for further chemical modifications .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final active molecule derived from this compound.

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, stereochemistry, synthetic yields, and functional applications.

Substituent Variations

Key Insights :

- Positional isomers (e.g., 4-cyanomethyl vs. 3-cyanomethyl) exhibit distinct steric environments, influencing binding affinity in biological targets .

Stereochemical Variations

Key Insights :

- The (S)-enantiomer of the target compound is often preferred in asymmetric synthesis for its compatibility with chiral catalysts or biological receptors .

- (R)-isomers (e.g., 6e) may exhibit lower synthetic efficiency, as seen in the 9% yield for 6e versus 47% for its (S)-counterpart (6c) .

Key Insights :

- The cyanomethyl group simplifies purification compared to bulkier substituents (e.g., decylphenyl), which require specialized chromatographic conditions .

Biological Activity

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

This compound is characterized by its piperidine ring structure, which is a common motif in many bioactive compounds. The presence of the cyanomethyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉N₂O₂ |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 91419-53-3 |

The biological activity of this compound primarily involves its role as a ligand that interacts with various molecular targets. It has been shown to modulate enzyme activity and influence signaling pathways, particularly in cancer cell lines.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are crucial in regulating cell growth and proliferation. For instance, studies have reported an IC50 value of 26.2 ± 1.2 nM against certain kinases, indicating potent biological activity .

- Gene Expression Modulation : In human glioblastoma cell lines, treatment with this compound resulted in significant changes in gene expression profiles, affecting pathways related to tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. In a study involving U251-MG glioblastoma cells, treatment with the compound led to a notable decrease in cell numbers and alterations in inositol phosphate levels, which are important for cellular signaling .

Neuroprotective Effects

The compound serves as a precursor for developing drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease.

Study on Glioblastoma Cells

In a controlled experiment, U251-MG cells treated with this compound showed:

- Cell Proliferation : A significant reduction in cell viability was observed after exposure to the compound at concentrations exceeding its IC50.

- Gene Expression Analysis : RNA-seq revealed differential expression of 993 transcripts, indicating extensive modulation of cellular pathways associated with cancer .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 26.2 ± 1.2 | Inhibits kinase activity; anticancer effects |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | Varies | Potential neuroprotective effects |

| racemic tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | Varies | Mixed biological activities |

Q & A

Q. What are the key considerations for designing a synthetic route for (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate?

A multi-step approach is typically employed:

- Step 1 : Introduce the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen to prevent undesired side reactions.

- Step 2 : Functionalize the piperidine ring at the 3-position. The cyanomethyl group can be introduced via alkylation (e.g., using cyanomethyl bromide under basic conditions) or via Mitsunobu reaction if stereochemical control is required.

- Step 3 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) if further modifications are needed.

Reaction conditions (solvent, temperature, catalysts) must be optimized to maximize yield and purity. For example, tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for such reactions .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation. For instance, evidence from similar piperidine derivatives shows that crystal structures can resolve chiral centers and bond angles .

- NMR spectroscopy : H and C NMR can identify the cyanomethyl group (δ ~2.5–3.5 ppm for CHCN) and Boc group (tert-butyl protons at δ ~1.4 ppm). NOESY experiments may confirm spatial relationships between substituents.

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and detects isotopic patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if handling powders in unventilated areas .

- Engineering controls : Use fume hoods for reactions involving volatile reagents.

- Emergency measures : Immediate eye washing and skin decontamination with water in case of exposure. Store separately from strong acids/bases to avoid decomposition .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity?

The (S)-configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors). To assess this:

- Comparative studies : Synthesize both (R)- and (S)-enantiomers and evaluate their activity in assays (e.g., enzyme inhibition).

- Molecular docking : Use computational models to predict interactions between the cyanomethyl group and target binding pockets. For example, evidence from trifluoroacetamido analogs shows that stereochemistry affects hydrogen bonding and hydrophobic interactions .

Q. How can low yields or side products during synthesis be mitigated?

- Byproduct analysis : Use LC-MS or TLC to identify impurities. Common issues include incomplete Boc deprotection or cyanomethyl group oxidation.

- Optimization strategies :

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response studies : Perform assays across a range of concentrations to establish EC/IC values. For example, discrepancies in potency may arise from variations in assay conditions (e.g., pH, temperature).

- Target validation : Use CRISPR knockout or siRNA silencing to confirm the compound’s mechanism of action. Similar approaches were applied to piperidine-based enzyme inhibitors in prior studies .

Q. How can the compound’s interactions with biological targets be characterized?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k, k) to immobilized targets.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray co-crystallization : Visualizes binding modes at atomic resolution, as demonstrated for structurally related tert-butyl piperidine carboxylates .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.